molecular formula C7H5ClF6O B6311227 3-Allyl-3-chlorohexafluoro-2-butanone CAS No. 36677-23-3

3-Allyl-3-chlorohexafluoro-2-butanone

Cat. No. B6311227
CAS RN: 36677-23-3
M. Wt: 254.56 g/mol
InChI Key: GAKLEEVIESURQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-3-chlorohexafluoro-2-butanone (ACB) is a synthetic compound that has been used in the past decade for a variety of scientific applications. It is an organofluoride compound and is one of the few compounds of its kind that has been studied extensively. ACB has been used in a variety of research applications, including organic synthesis, biochemical and physiological studies, and lab experiments.

Mechanism of Action

The mechanism of action of 3-Allyl-3-chlorohexafluoro-2-butanone is not fully understood. It is believed that the reaction of allyl chloride and hexafluorobutanol proceeds through a nucleophilic substitution mechanism. This involves the formation of a carbocation intermediate, which then reacts with the nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Allyl-3-chlorohexafluoro-2-butanone are not well-understood. It is believed that 3-Allyl-3-chlorohexafluoro-2-butanone can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to have a mild sedative effect, but this has not been studied in detail.

Advantages and Limitations for Lab Experiments

The use of 3-Allyl-3-chlorohexafluoro-2-butanone in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and does not degrade easily. The main limitation of 3-Allyl-3-chlorohexafluoro-2-butanone is that it is a relatively new compound and its effects are not fully understood.

Future Directions

There are several potential future directions for the use of 3-Allyl-3-chlorohexafluoro-2-butanone. It could be used in the development of new drugs or pharmaceuticals. It could also be used in the study of enzyme kinetics and the design of new catalysts. It could also be used in the study of reaction rates and the determination of rate constants. Additionally, it could be used in the study of biochemical and physiological effects, such as the study of the effects of 3-Allyl-3-chlorohexafluoro-2-butanone on cytochrome P450 enzymes.

Synthesis Methods

3-Allyl-3-chlorohexafluoro-2-butanone is synthesized from the reaction of allyl chloride and hexafluorobutanol. This process is known as an electrophilic substitution reaction. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran. The reaction is then quenched with aqueous sodium hydroxide and the product is extracted with dichloromethane. The product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

3-Allyl-3-chlorohexafluoro-2-butanone has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as organofluorides. It has also been used in biochemical and physiological studies, such as the study of enzyme kinetics. 3-Allyl-3-chlorohexafluoro-2-butanone has also been used in lab experiments, such as the study of reaction rates and the determination of rate constants.

properties

IUPAC Name

3-chloro-1,1,1-trifluoro-3-(trifluoromethyl)hex-5-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF6O/c1-2-3-5(8,7(12,13)14)4(15)6(9,10)11/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKLEEVIESURQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)C(F)(F)F)(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-3-chlorohexafluoro-2-butanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.